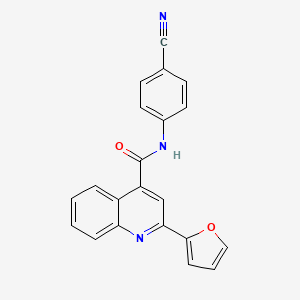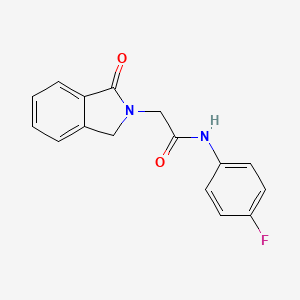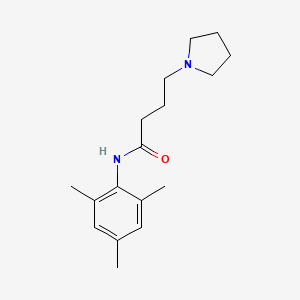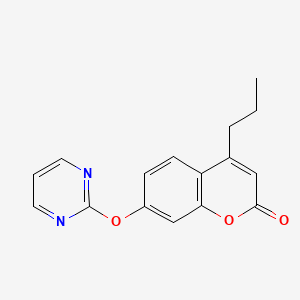
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which is known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to target multiple signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been found to induce DNA damage and inhibit topoisomerase activity, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for the growth and spread of cancer cells. N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been found to have low toxicity in normal cells, making it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is its potent anticancer activity against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is its poor solubility in aqueous media, which can make it difficult to administer in vivo. This can be overcome by the use of appropriate solubilizing agents or the development of prodrugs.
Future Directions
There are several future directions for the research of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One potential direction is the development of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide-based prodrugs that can improve its solubility and bioavailability. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, the use of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide as a building block for the synthesis of organic semiconductors could lead to the development of more efficient and cost-effective solar cells.
Synthesis Methods
The synthesis of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 2-aminobenzonitrile with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to yield the final product. This method has been optimized to produce high yields of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide with good purity.
Scientific Research Applications
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and photovoltaics. In medicinal chemistry, N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-7-9-15(10-8-14)23-21(25)17-12-19(20-6-3-11-26-20)24-18-5-2-1-4-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUIEQQOGEHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

